molecular formula C6H12O3S B6219249 (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis CAS No. 2751603-57-1

(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis

Cat. No.: B6219249
CAS No.: 2751603-57-1
M. Wt: 164.2
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Description

(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis is a cyclobutane derivative with a methanesulfonylmethyl group attached to the third carbon and a hydroxyl group on the first carbon in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the cis configuration of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanesulfonyl group can be reduced to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanemethyl derivatives.

    Substitution: Formation of cyclobutane derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group.

    Methanesulfonylmethane: A compound with a methanesulfonyl group attached to a methane molecule.

    Cyclobutanone: A cyclobutane derivative with a ketone group.

Uniqueness

(1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-ol, cis is unique due to the presence of both a methanesulfonylmethyl group and a hydroxyl group in the cis configuration. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

2751603-57-1

Molecular Formula

C6H12O3S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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